![molecular formula C16H19F4NO2 B13672239 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a fluoro-trifluoromethyl phenyl group and protected by a tert-butoxycarbonyl (Boc) group.
Preparation Methods
The synthesis of 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Trifluoromethyl Phenyl Group: This step involves the substitution of the pyrrolidine ring with a fluoro-trifluoromethyl phenyl group using suitable reagents and conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro-trifluoromethyl phenyl group, to introduce new substituents.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and acidic or basic conditions for deprotection.
Scientific Research Applications
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluoro-trifluoromethyl phenyl group can enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine: This compound features a chloro group instead of a fluoro group, which can affect its reactivity and applications.
1-Boc-3-[2-fluoro-5-(methyl)phenyl]pyrrolidine: This compound has a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C16H19F4NO2 |
|---|---|
Molecular Weight |
333.32 g/mol |
IUPAC Name |
tert-butyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-8-11(16(18,19)20)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
JCZOHVAZVHTLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)

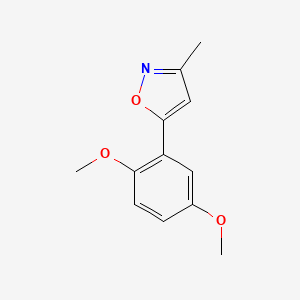

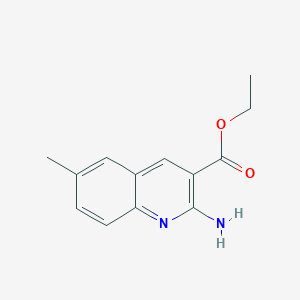
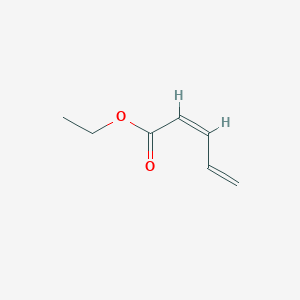
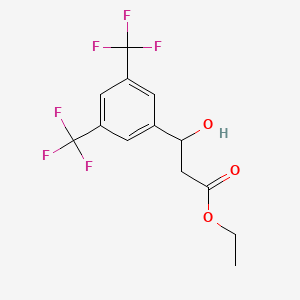
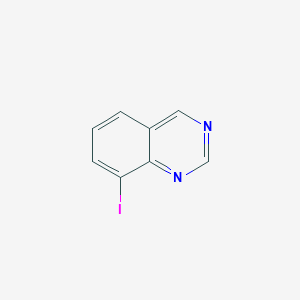
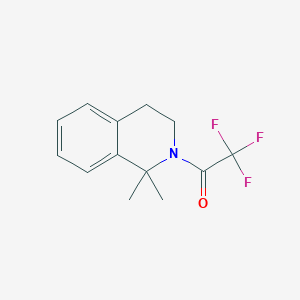
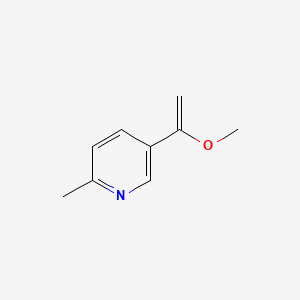

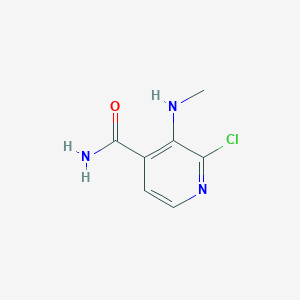
![1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer](/img/structure/B13672213.png)

